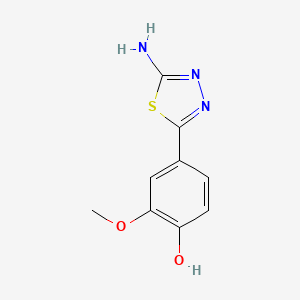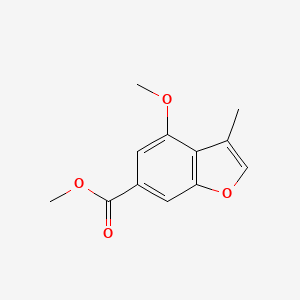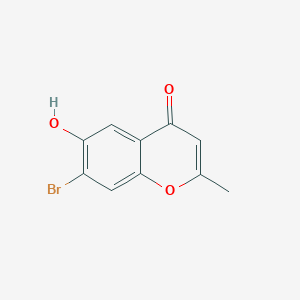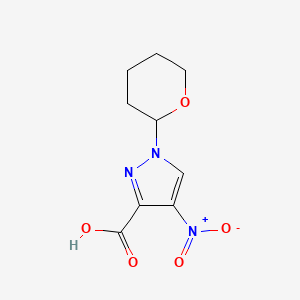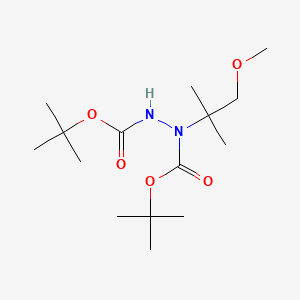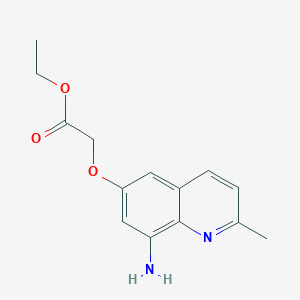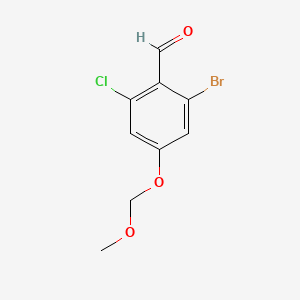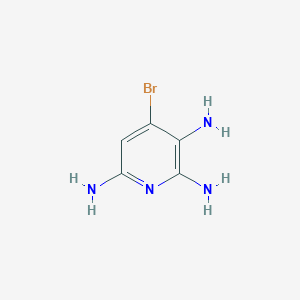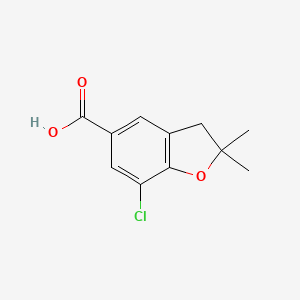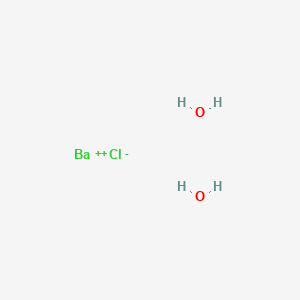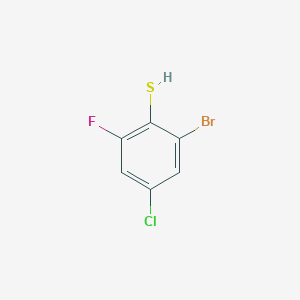
2-Bromo-4-chloro-6-fluorobenzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-6-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFS It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a thiol group (-SH)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluorobenzenethiol typically involves the halogenation of a benzene derivative followed by the introduction of a thiol group. One common method includes the following steps:
Halogenation: Starting with a benzene derivative, bromine, chlorine, and fluorine atoms are introduced through electrophilic aromatic substitution reactions.
Thiol Introduction: The thiol group is then introduced using a nucleophilic substitution reaction, often involving thiourea or hydrogen sulfide as the sulfur source.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and thiolation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include:
Temperature: Moderate to high temperatures to facilitate the halogenation reactions.
Catalysts: Use of catalysts such as iron or aluminum chloride to enhance the reaction rate.
Solvents: Organic solvents like dichloromethane or chloroform to dissolve the reactants and control the reaction environment.
化学反应分析
Types of Reactions
2-Bromo-4-chloro-6-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The halogen atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated derivatives of the benzene ring.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2-Bromo-4-chloro-6-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogenation pattern.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Bromo-4-chloro-6-fluoroaniline: Similar halogenation pattern but with an amino group instead of a thiol group.
2-Chloro-4-fluorobenzenethiol: Lacks the bromine atom, resulting in different chemical properties.
2-Bromo-4-fluorobenzenethiol: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
2-Bromo-4-chloro-6-fluorobenzenethiol is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring along with the thiol group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C6H3BrClFS |
|---|---|
分子量 |
241.51 g/mol |
IUPAC 名称 |
2-bromo-4-chloro-6-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H |
InChI 键 |
VGXWIJBVSBHQOA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)S)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13922230.png)
